molecular formula C11H13N3O2S B2380823 N'-(4-methoxy-1,3-benzothiazol-2-yl)propanehydrazide CAS No. 851978-45-5

N'-(4-methoxy-1,3-benzothiazol-2-yl)propanehydrazide

Cat. No.: B2380823
CAS No.: 851978-45-5
M. Wt: 251.3
InChI Key: MHXPGGLJCVREFM-UHFFFAOYSA-N
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Description

N’-(4-methoxybenzo[d]thiazol-2-yl)propionohydrazide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and environmental applications. This compound is part of the benzothiazole family, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Preparation Methods

The synthesis of N’-(4-methoxybenzo[d]thiazol-2-yl)propionohydrazide typically involves the coupling of substituted 2-amino benzothiazoles with various acids or acid derivatives. One common method includes the reaction of 2-amino-4-methoxybenzothiazole with propionyl chloride in the presence of a base to form the corresponding propionohydrazide . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction.

Chemical Reactions Analysis

N’-(4-methoxybenzo[d]thiazol-2-yl)propionohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring, using reagents like halogens or alkylating agents.

Scientific Research Applications

N’-(4-methoxybenzo[d]thiazol-2-yl)propionohydrazide has been explored for various scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound exhibits potential antimicrobial properties, making it a candidate for developing new antibiotics.

    Medicine: Research has shown its potential in anti-inflammatory and anticancer therapies.

    Industry: It is used in the development of dyes and pigments due to its stable chemical structure.

Comparison with Similar Compounds

N’-(4-methoxybenzo[d]thiazol-2-yl)propionohydrazide can be compared with other benzothiazole derivatives, such as:

    N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides: These compounds also exhibit anti-inflammatory properties but differ in their chemical structure and specific biological activities.

    N-(4-methoxybenzyl)-N’-(5-nitro-1,3-thiazol-2-yl)urea: This compound has shown antihyperalgesic effects and potential anticancer properties.

The uniqueness of N’-(4-methoxybenzo[d]thiazol-2-yl)propionohydrazide lies in its specific substitution pattern and the resulting biological activities, which make it a valuable compound for further research and development.

Properties

IUPAC Name

N'-(4-methoxy-1,3-benzothiazol-2-yl)propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2S/c1-3-9(15)13-14-11-12-10-7(16-2)5-4-6-8(10)17-11/h4-6H,3H2,1-2H3,(H,12,14)(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHXPGGLJCVREFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NNC1=NC2=C(C=CC=C2S1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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